

2H-pyrrolo[1,2-e]oxadiazine structure elucidation

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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

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An In-Depth Technical Guide on the Structural Elucidation of the 2H-pyrrolo[1,2-e]oxadiazine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis and characterization of novel heterocyclic compounds are foundational to the discovery of new therapeutic agents. Fused heterocyclic systems, such as the pyrrolo-oxadiazine scaffold, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.[1][2][3][4] This technical guide outlines a comprehensive, multi-faceted approach for the structural elucidation of the 2H-pyrrolo[1,2-e]oxadiazine core. While specific experimental data for this exact molecule is limited, this paper details the requisite experimental protocols and expected data by drawing analogies from the well-documented characterization of structurally related fused pyrrole systems. The methodologies covered include advanced spectroscopic techniques (NMR, IR, MS) and definitive X-ray crystallography, providing a robust framework for researchers in the field.

The 2H-pyrrolo[1,2-e]oxadiazine Core Structure

The 2H-pyrrolo[1,2-e]oxadiazine is a fused heterocyclic system containing a pyrrole ring fused to an oxadiazine ring. Its fundamental properties, as computed by PubChem, are summarized below.[5] The unambiguous determination of this structure and its derivatives relies on a combination of synthesis and rigorous analytical techniques.



Table 1: Computed Properties of 2H-pyrrolo[1,2-e][1][6][7]oxadiazine

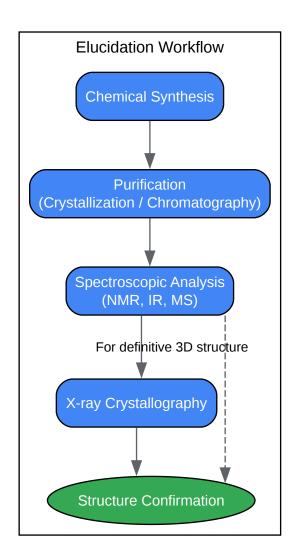
Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O	PubChem[5]
IUPAC Name	2H-pyrrolo[1,2-e][1][6] [7]oxadiazine	PubChem[5]
Molecular Weight	122.12 g/mol	PubChem[5]
SMILES	C1=CN2C=CNOC2=C1	PubChem[5]
InChIKey	GNRWDHMHIBBVJC- UHFFFAOYSA-N	PubChem[5]
Topological Polar Surface Area	26.2 Ų	PubChem[5]
Hydrogen Bond Donor Count	0	PubChem[5]
Hydrogen Bond Acceptor Count	2	PubChem[5]

| Rotatable Bond Count | 0 | PubChem[5] |

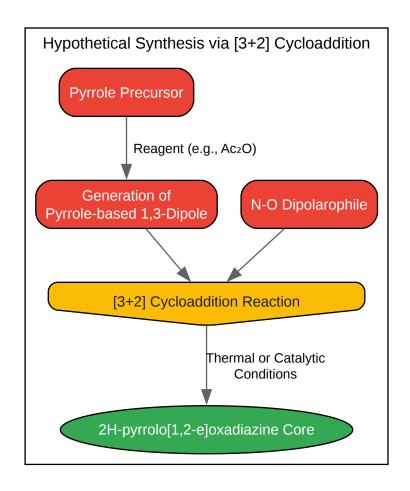
Methodologies for Structural Elucidation

A conclusive structural determination requires a systematic workflow, beginning with synthesis and followed by a suite of analytical methods to probe the molecule's connectivity and spatial arrangement.









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